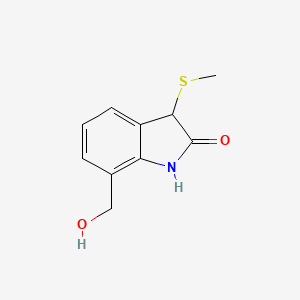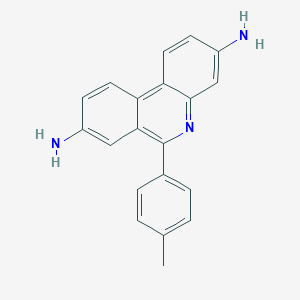
6-(4-Methylphenyl)phenanthridine-3,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)phenanthridine-3,8-diamine is an organic compound with the molecular formula C19H15N3. It is known for its unique structure, which includes a phenanthridine core substituted with a 4-methylphenyl group and two amino groups at positions 3 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)phenanthridine-3,8-diamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)phenanthridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a common step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically results in the formation of diamines .
Scientific Research Applications
6-(4-Methylphenyl)phenanthridine-3,8-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)phenanthridine-3,8-diamine involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially interfering with DNA replication and transcription processes. This binding mechanism is crucial for its anti-tumor and anti-viral activities, as it can inhibit the proliferation of cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound is structurally similar but lacks the 4-methylphenyl group, which may affect its binding affinity and biological activity.
6-Phenylphenanthridine-3,8-diamine: Another similar compound that differs in the substitution pattern on the phenanthridine core.
Uniqueness
6-(4-Methylphenyl)phenanthridine-3,8-diamine is unique due to the presence of the 4-methylphenyl group, which enhances its binding properties and potentially increases its efficacy in biological applications. This structural modification distinguishes it from other phenanthridine derivatives and contributes to its specific chemical and biological activities .
Properties
CAS No. |
143560-20-7 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)phenanthridine-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-12-2-4-13(5-3-12)20-18-10-14(21)6-8-16(18)17-9-7-15(22)11-19(17)23-20/h2-11H,21-22H2,1H3 |
InChI Key |
FSEROHHYNXFMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


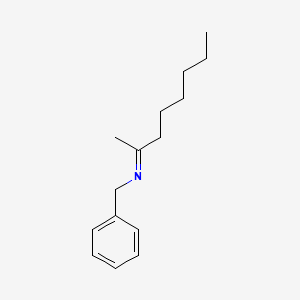
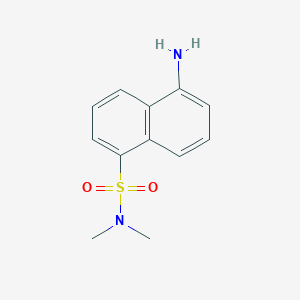
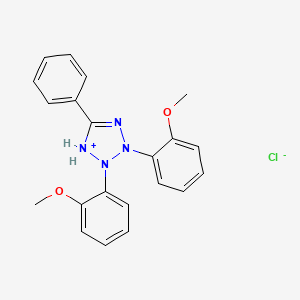
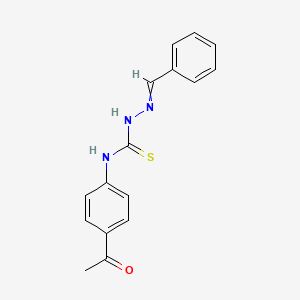
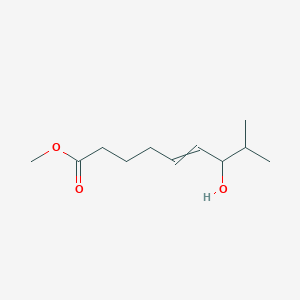
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)

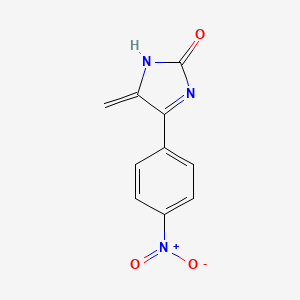
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
